[4-(Hexyloxy)phenyl]methanol

Catalog No.
S3040234
CAS No.
3256-38-0
M.F
C13H20O2
M. Wt
208.301
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(Hexyloxy)phenyl]methanol

CAS Number

3256-38-0

Product Name

[4-(Hexyloxy)phenyl]methanol

IUPAC Name

(4-hexoxyphenyl)methanol

Molecular Formula

C13H20O2

Molecular Weight

208.301

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,14H,2-5,10-11H2,1H3

InChI Key

XGKWWRJIRRINEJ-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)CO

Solubility

not available

Liquid Crystal Applications

4-(Hexyloxy)phenyl]methanol (4-HPMA) is a well-established liquid crystal (LC) material. Liquid crystals are a unique state of matter that exhibits properties between those of solids and liquids. They are crucial components in various technological applications, particularly Liquid Crystal Displays (LCDs) .

4-HPMA's "mesogenic" properties make it valuable in LC research. Mesogens are molecules that can exhibit different liquid crystal phases depending on temperature. 4-HPMA's specific structure allows it to form both nematic and crystalline phases []. Nematic phases are characterized by rod-shaped molecules aligned in a particular direction, while crystalline phases have a well-defined, ordered structure. The ability to form these phases makes 4-HPMA useful in developing new LC materials with specific properties for various applications.

[4-(Hexyloxy)phenyl]methanol, also known as 4-HPMA, is a chemical compound characterized by the molecular formula C13H18O2 and a molecular weight of approximately 206.28 g/mol. This compound features a phenolic structure with a hexyloxy group attached to the para position of the phenyl ring, contributing to its unique properties. The compound exists in both liquid crystal and crystalline forms, making it versatile for various applications in materials science and medicinal chemistry .

Information on the safety hazards of [4-(Hexyloxy)phenyl]methanol is limited. As a general precaution for organic compounds, it is advisable to handle it with gloves and in a well-ventilated area. Potential hazards might include:

  • Mild skin or eye irritation due to the alcohol group.
  • Low to moderate flammability typical of organic compounds.
Typical of phenolic compounds. Notable reactions include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Ether Formation: Undergoing reactions with alkyl halides to form ethers.
  • Oxidation: Being oxidized to form corresponding ketones or aldehydes.
  • Reduction: Can be reduced to yield alcohols or other derivatives.

These reactions are significant for modifying the compound's structure for specific applications .

Research indicates that [4-(Hexyloxy)phenyl]methanol exhibits notable biological activities, including:

  • Antitumor Activity: It has shown potential as an anti-melanoma agent, particularly against B16-F0 melanoma cells, demonstrating minimal metabolism by rat liver microsomes .
  • Antioxidant Properties: The hexyloxy substitution may enhance its ability to scavenge free radicals, contributing to its potential therapeutic effects.

These biological activities make it a candidate for further investigation in pharmacological studies .

The synthesis of [4-(Hexyloxy)phenyl]methanol typically involves:

  • Starting Materials: Utilizing phenol derivatives and hexyloxy reagents.
  • Reagents: Common reagents include alkyl halides (for hexyloxy substitution) and reducing agents (for methanol formation).
  • Conditions: The reaction often requires specific conditions such as temperature control and solvent choice to optimize yield.

A typical synthetic route may involve the alkylation of phenol followed by reduction processes to yield the final product .

[4-(Hexyloxy)phenyl]methanol finds applications in various fields:

  • Liquid Crystals: Utilized in the development of liquid crystal displays due to its unique thermal properties.
  • Pharmaceuticals: Explored for potential use in cancer treatment and as an antioxidant.
  • Material Science: Employed in creating polymers and coatings with enhanced properties due to its chemical structure.

These applications highlight its versatility in both industrial and research settings .

Interaction studies involving [4-(Hexyloxy)phenyl]methanol focus on its behavior in biological systems and its interactions with other compounds. These studies aim to understand:

  • Synergistic Effects: How it interacts with other anti-cancer agents to enhance therapeutic efficacy.
  • Metabolic Pathways: Investigating how it is metabolized by liver enzymes, which informs its pharmacokinetics and potential toxicity.

Such studies are crucial for determining its viability as a therapeutic agent .

Several compounds share structural similarities with [4-(Hexyloxy)phenyl]methanol. Here are some comparisons highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
4-HexoxyphenolSimilar hexyloxy groupStronger antioxidant activity
2-HexoxyphenylmethanolDifferent substitution patternVarying biological activity
4-MethoxyphenylmethanolMethoxy instead of hexyloxyDifferent solubility characteristics

While these compounds share certain features, [4-(Hexyloxy)phenyl]methanol's specific biological activities and applications set it apart from others in this category .

The study of [4-(Hexyloxy)phenyl]methanol is rooted in mid-20th-century efforts to functionalize phenolic compounds for industrial applications. Early synthetic routes focused on alkylation reactions, where phenol derivatives were treated with hexyl halides to introduce long-chain alkoxy groups. A pivotal development occurred in the 1980s, when researchers recognized the potential of para-substituted benzyl alcohols as precursors for mesogenic materials. The hexyloxy group, with its six-carbon chain, was found to enhance thermal stability while maintaining solubility in organic solvents—a balance critical for liquid crystal applications. By the 2000s, advances in catalytic esterification and etherification enabled scalable production, making the compound accessible for interdisciplinary research.

Evolution of Research Paradigms

Initial investigations prioritized synthetic optimization, such as refining reaction conditions to achieve yields exceeding 90%. However, the 2010s marked a paradigm shift toward application-driven studies. For example, the compound’s ability to self-assemble into ordered phases attracted attention in nanotechnology, leading to its incorporation into supramolecular frameworks. Concurrently, its role as a building block in dendrimer synthesis highlighted its utility in drug delivery systems, though these applications remain exploratory. This evolution reflects broader trends in organic chemistry, where molecular design increasingly prioritizes functional adaptability over mere structural novelty.

Theoretical Foundations

The molecular structure of [4-(Hexyloxy)phenyl]methanol (C₁₃H₂₀O₂, MW 208.3 g/mol) underpins its reactivity and phase behavior. Key features include:

  • Hydrophobic Hexyloxy Chain: The -(CH₂)₅CH₃ group enhances solubility in nonpolar solvents and facilitates van der Waals interactions in mesophases.
  • Polar Hydroxymethyl Group: The -CH₂OH moiety enables hydrogen bonding and serves as a site for further functionalization, such as esterification or oxidation.

The para substitution pattern minimizes steric hindrance, promoting crystallinity in solid states and stability in liquid crystalline phases. Computational studies suggest that the electron-donating hexyloxy group slightly increases the aromatic ring’s electron density, influencing electrophilic substitution kinetics.

Current Research Landscape

Recent studies have focused on three areas:

  • Liquid Crystal Development: Incorporating [4-(Hexyloxy)phenyl]methanol into calamitic liquid crystals has yielded materials with transition temperatures suitable for flexible displays.
  • Polymer Science: The compound serves as a monomer in polycarbonate synthesis, where its rigid aromatic core improves thermal resistance in polymers.
  • Nanostructured Materials: Functionalization with silane groups has enabled its use in self-assembled monolayers for sensor applications.

Ongoing challenges include optimizing enantioselective synthesis for chiral derivatives and mitigating oxidative degradation during processing.

Interdisciplinary Significance

The compound’s dual functionality bridges disciplines:

  • Materials Science: Its mesogenic properties are exploited in photonic devices and stimuli-responsive coatings.
  • Biomedical Engineering: Derivatives are being tested as carrier molecules for targeted drug delivery, leveraging their biocompatibility and tunable hydrophobicity.
  • Green Chemistry: Catalytic methods using immobilized enzymes have been explored to synthesize the compound under mild conditions, reducing environmental impact.

XLogP3

3.3

Dates

Modify: 2023-08-18

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